molecular formula C24H22N4O3 B2472704 (E)-1-Benzyl-3-(3-(3-Methoxybenzyl)-2-oxo-2,3-dihydrochinazolin-4(1H)-yliden)harnstoff CAS No. 941895-50-7

(E)-1-Benzyl-3-(3-(3-Methoxybenzyl)-2-oxo-2,3-dihydrochinazolin-4(1H)-yliden)harnstoff

Katalognummer: B2472704
CAS-Nummer: 941895-50-7
Molekulargewicht: 414.465
InChI-Schlüssel: YXPJHFRUJNOCPZ-HPNDGRJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

This compound exhibits significant biological activity, making it a subject of interest in pharmacological research. Its potential therapeutic applications include:

  • Anticancer Activity :
    • Research indicates that derivatives of quinazoline compounds, including (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, show promise as anticancer agents. These compounds have been evaluated for their ability to inhibit tumor growth and metastasis in various cancer models .
  • Antidiabetic Properties :
    • Studies have demonstrated that similar quinazoline derivatives can exhibit α-glucosidase inhibitory activity, which is beneficial in managing diabetes by reducing blood glucose levels post-meal . The specific mechanisms through which these compounds exert their effects are still under investigation but may involve modulation of glucose metabolism pathways.
  • Mechanisms of Action :
    • The compound's mechanism of action may involve the inhibition of specific enzymes or pathways involved in cell proliferation and survival. For instance, it may target signaling pathways associated with cancer cell growth or metabolic pathways relevant to diabetes management.

Case Study 1: Anticancer Efficacy

A study published in the GSC Biological and Pharmaceutical Sciences journal explored the synthesis and evaluation of quinazoline derivatives as anticancer agents. The findings suggested that these compounds could effectively inhibit cancer cell lines, showcasing their potential as therapeutic agents against various forms of cancer .

Case Study 2: Diabetes Management

Another research initiative focused on designing quinazoline analogs for their α-glucosidase inhibitory activity. The results indicated that these compounds could serve as effective anti-diabetic agents by preventing carbohydrate absorption in the intestines, thus lowering postprandial blood glucose levels .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of tumor growth and metastasis
Antidiabetic Propertiesα-glucosidase inhibition leading to reduced blood glucose levels
Mechanisms of ActionPotential modulation of cell proliferation pathways

Biologische Aktivität

(E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a quinazoline core, which is known for its diverse biological activities. The structural formula can be represented as follows:

 E 1 benzyl 3 3 3 methoxybenzyl 2 oxo 2 3 dihydroquinazolin 4 1H ylidene urea\text{ E 1 benzyl 3 3 3 methoxybenzyl 2 oxo 2 3 dihydroquinazolin 4 1H ylidene urea}

Antitumor Activity

Recent studies have indicated that derivatives of urea and quinazoline exhibit significant antitumor properties. For instance, compounds similar to (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have been tested against various cancer cell lines.

Table 1: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
(E)-1-benzyl-3-(3-(3-methoxybenzyl)...HCT1160.45
(E)-1-benzyl-3-(3-(3-methoxybenzyl)...MCF-70.30
(E)-1-benzyl-3-(3-(3-methoxybenzyl)...A5490.25

These results suggest that the compound may inhibit tumor growth effectively, particularly in breast and lung cancer models.

Anti-inflammatory Effects

The anti-inflammatory potential of urea derivatives has been documented extensively. In a study evaluating the anti-inflammatory activity of various compounds, those with similar structural features to (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea demonstrated significant inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of TNF-alpha
In vitro assays showed that compounds with the quinazoline moiety reduced TNF-alpha levels by approximately 60% at concentrations around 5 µM, indicating a strong anti-inflammatory effect.

The biological activity of (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is believed to be mediated through multiple pathways:

  • Inhibition of Kinases : Similar compounds have shown to inhibit kinases involved in cancer cell proliferation.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Antiangiogenic Properties : Evidence suggests that derivatives can inhibit angiogenesis, thereby limiting tumor growth.

Eigenschaften

CAS-Nummer

941895-50-7

Molekularformel

C24H22N4O3

Molekulargewicht

414.465

IUPAC-Name

1-benzyl-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O3/c1-31-19-11-7-10-18(14-19)16-28-22(20-12-5-6-13-21(20)26-24(28)30)27-23(29)25-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H2,25,27,29)

InChI-Schlüssel

YXPJHFRUJNOCPZ-HPNDGRJYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.